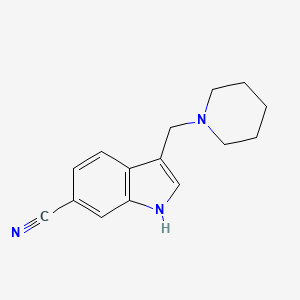

3-(Piperidin-1-ylmethyl)-1H-indole-6-carbonitrile

Description

Properties

IUPAC Name |

3-(piperidin-1-ylmethyl)-1H-indole-6-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3/c16-9-12-4-5-14-13(10-17-15(14)8-12)11-18-6-2-1-3-7-18/h4-5,8,10,17H,1-3,6-7,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRLHECYSZPDEMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CNC3=C2C=CC(=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101227337 | |

| Record name | 1H-Indole-6-carbonitrile, 3-(1-piperidinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101227337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1951444-91-9 | |

| Record name | 1H-Indole-6-carbonitrile, 3-(1-piperidinylmethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1951444-91-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-6-carbonitrile, 3-(1-piperidinylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101227337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-1-ylmethyl)-1H-indole-6-carbonitrile typically involves the reaction of 1H-indole-6-carbonitrile with piperidine in the presence of a suitable base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. Common bases used in this reaction include potassium carbonate or sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-1-ylmethyl)-1H-indole-6-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The nitrile group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary amines or alcohols.

Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

3-(Piperidin-1-ylmethyl)-1H-indole-6-carbonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Piperidin-1-ylmethyl)-1H-indole-6-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

- Regioselectivity : Unlike analogs with substitutions at position 1 (e.g., Compounds 11–13), the target compound’s 3-position piperidinylmethyl group prevents competing reaction pathways .

- Hybrid Systems : DB07075 demonstrates how combining indole with indazole improves anticancer activity, highlighting the importance of heterocyclic diversity .

Physicochemical and Crystallographic Properties

- Crystal Packing : The target compound’s analog, 3-[(E)-2-Phenylethenyl]-1H-indole-6-carbonitrile, exhibits a dihedral angle of 24.32° between indole and phenyl rings, with N–H⋯O hydrogen bonding . This contrasts with bulkier piperidinylmethyl-substituted analogs, where steric hindrance may disrupt π–π stacking.

- Solubility : Piperidinylmethyl groups generally enhance solubility in polar solvents compared to halogenated derivatives (e.g., Compound 11) .

Key Findings:

- DB07075: The addition of an indazole moiety and aminomethyl-piperidine group improves target specificity and oral bioavailability compared to the target compound .

- Halogenation vs. Cyano Groups: Bromine (SY-5609) or iodine (Compound 11) substitutions enhance steric interactions but may reduce metabolic stability, whereas cyano groups balance electronic effects and lipophilicity .

Biological Activity

3-(Piperidin-1-ylmethyl)-1H-indole-6-carbonitrile is a synthetic organic compound featuring a piperidine ring attached to an indole moiety with a nitrile group at the 6-position. This compound has garnered attention in the scientific community for its potential biological activities, particularly in the realms of antimicrobial and anticancer properties.

Chemical Structure and Synthesis

The synthesis typically involves reacting 1H-indole-6-carbonitrile with piperidine in the presence of a base such as potassium carbonate or sodium hydride under reflux conditions. This method allows for the efficient formation of the desired product, which can also be scaled up using continuous flow processes in industrial settings.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may exert its effects by either inhibiting or activating these targets, leading to various biological outcomes. The indole core can participate in hydrogen bonding and π-π stacking interactions, enhancing its binding affinity to target sites.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been investigated alongside other indole derivatives for its antiproliferative effects against various cancer cell lines. In vitro assays have shown that compounds structurally related to this compound exhibit significant inhibition of cancer cell proliferation, with GI50 values ranging from 29 nM to 78 nM against cell lines such as Panc-1 (pancreatic), MCF-7 (breast), and A-549 (lung) cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been explored for its antimicrobial activity. Preliminary investigations suggest that it may exhibit both antibacterial and antifungal properties. For example, similar compounds have shown effectiveness against harmful bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant bioactivity .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-(Piperidin-1-ylmethyl)phenylboronic acid | Piperidine group and boronic acid | Moderate anticancer activity |

| 5-Chloro-indole derivatives | Indole core with halogen substitutions | High antiproliferative activity |

| 2,6-Dipiperidino derivatives | Multiple piperidine rings | Antimicrobial activity |

The unique combination of an indole moiety with a piperidine ring and a nitrile group in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for further research .

Case Studies and Research Findings

Several studies have documented the biological activities of related compounds, providing insights into their mechanisms:

- Antiproliferative Studies : One study found that modifications in the piperidine moiety significantly affected the anticancer potency of indole derivatives. The most potent derivative exhibited a GI50 value lower than common chemotherapeutic agents like erlotinib .

- Antimicrobial Testing : Another investigation reported that specific substitutions on the piperidine ring enhanced antibacterial activity against various pathogens, indicating that structural modifications can lead to improved bioactivity .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(Piperidin-1-ylmethyl)-1H-indole-6-carbonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via cyclization or condensation reactions. For example, cyclization of precursor amines with carbonitriles under acidic conditions (e.g., acetic acid) is a foundational method . Advanced routes employ transition-metal catalysis (e.g., Pd(PPh₃)₄) and microwave-assisted heating (110°C, 1.5 hours), which enhance reaction efficiency and yield by reducing side products . Key parameters include solvent polarity, catalyst loading, and temperature control.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks to confirm the piperidinylmethyl and indole moieties. For example, δ ~3.57 ppm (s, 4H) corresponds to the piperidine ring protons, while indole protons appear in aromatic regions (δ ~6.8–7.5 ppm) .

- HPLC-MS : Assess purity and molecular ion ([M+H]⁺) using retention time and m/z values (e.g., m/z = 349.21 in ).

- HRMS : Validate molecular formula accuracy (e.g., ±0.1 ppm error) .

Q. What biological activities have been reported, and how are these assays designed?

- Methodological Answer : Reported activities include antitumor and antiviral properties. Assays typically involve:

- In vitro dose-response studies : Test compound efficacy across logarithmic concentrations (e.g., 0.1–100 µM) on cancer cell lines (e.g., MCF-7).

- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., kinases). Controls include vehicle-only and reference inhibitors .

Advanced Research Questions

Q. How can microwave-assisted synthesis improve the preparation of this compound, and what parameters are optimized?

- Methodological Answer : Microwave irradiation accelerates reaction kinetics via uniform heating. Key optimizations include:

- Power and temperature : 110°C with controlled microwave power (e.g., 300 W) prevents decomposition.

- Catalyst loading : Pd(PPh₃)₄ at 20 mol% balances cost and efficiency .

- Solvent system : Use polar aprotic solvents (e.g., dioxane) to enhance microwave absorption.

Q. How are contradictions in pharmacological data addressed, such as varying efficacy across studies?

- Methodological Answer :

- Meta-analysis : Compare studies for common variables (e.g., cell line sensitivity, compound batches).

- Structural validation : Confirm compound identity via X-ray crystallography (e.g., SHELX-refined structures in ) .

- Dose recalibration : Re-test conflicting results using standardized protocols (e.g., CLSI guidelines).

Q. What computational methods predict the compound's binding modes, and how are these validated?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Prioritize poses with high binding scores and complementary steric fit.

- Validation : Compare docking results with crystallographic data (e.g., spiro-indoline structures in ) or site-directed mutagenesis .

Q. How do structural modifications impact bioactivity, and what strategies guide SAR studies?

- Methodological Answer :

- Piperidine substitution : Replace the piperidine ring with morpholine to assess solubility effects.

- Indole modifications : Introduce electron-withdrawing groups (e.g., -F) to enhance metabolic stability.

- Analytical validation : Track changes via ¹³C NMR (e.g., δ 153.3 ppm for C1 in ) and HRMS .

Q. What are the challenges in crystallizing this compound, and how are they overcome?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.